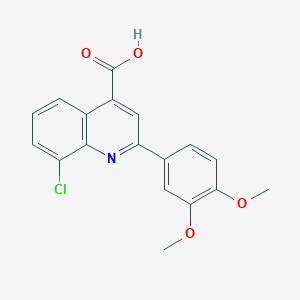

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

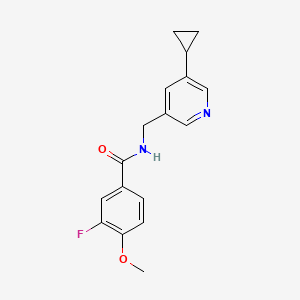

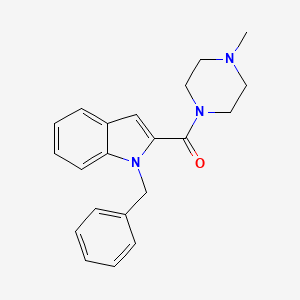

The compound “N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide” is related to a scaffold structure that has been studied for its cytotoxic activity . This structure, 5-(4-Chlorophenyl)-1,3,4-Thiadiazole, has been elaborated with a P-Tolyl Sulfonamide Moiety, which has been found to enhance cytotoxic activity .

Molecular Structure Analysis

The molecular structure of this compound seems to be based on a 5-(4-Chlorophenyl)-1,3,4-Thiadiazole scaffold, which has been modified with a P-Tolyl Sulfonamide Moiety . This modification has been found to enhance the cytotoxic activity of the compound .Aplicaciones Científicas De Investigación

Antiviral Activity

Compounds derived from the core structure of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide have shown potential in antiviral applications. Specifically, derivatives with sulfonamide groups have been synthesized and tested for their ability to inhibit the tobacco mosaic virus, showcasing the compound’s relevance in plant virology and agricultural bioengineering .

Antitubercular Agents

The oxadiazole ring, a feature of this compound, is associated with antitubercular activity. Research indicates that certain derivatives exhibit promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This highlights the compound’s potential as a starting point for developing new antitubercular medications .

Pharmaceutical Research

The compound’s derivatives are being explored as pharmaceutical intermediates. They are sold for research purposes to develop new drugs, particularly as manufacturing ingredients for medicinal products . This underscores the compound’s importance in the pharmaceutical industry’s research and development sector.

Cytotoxic Activity

Modifications of the compound’s structure, such as incorporating a p-tolyl sulfonamide moiety, have been found to enhance cytotoxic activity. This suggests potential applications in cancer research, where these derivatives could be used to design and synthesize new chemotherapeutic agents .

Carbonic Anhydrase Inhibition

The integration of sulfonamide into the 1,3,4-thiadiazole ring, which is structurally similar to the compound , has resulted in new molecules that act as carbonic anhydrase inhibitors. This is significant for the development of treatments for conditions like glaucoma and edema .

Agricultural Bioengineering

The compound’s derivatives have been utilized in the synthesis of green pesticides. Their role in protecting crops from viral infections, particularly in tobacco plants, is a notable application in the field of agricultural bioengineering .

Organic Synthesis

In organic chemistry, the compound serves as a versatile intermediate for synthesizing various sulfonamide derivatives. These derivatives are then used to explore a wide range of biological activities, contributing to the discovery of new bioactive molecules .

Propiedades

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-11-2-8-14(9-3-11)24-10-15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNATEOSKCNXRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2923895.png)

![6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2923896.png)

![2-[(4-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B2923901.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2923905.png)

![N-(3,4-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2923911.png)